2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide
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Description
2-(3-Ethoxybenzoyl)-N-methylhydrazinecarbothioamide, commonly referred to as EB-NMHC, is an organic compound with a wide range of uses in the sciences. EB-NMHC has been used in a variety of synthesis methods, scientific research applications, and laboratory experiments.
Scientific Research Applications
- Application : 4H3MN has been studied for its third harmonic NLO properties. Researchers have grown 4H3MN co-crystals using slow evaporation techniques. These crystals exhibit potential for efficient frequency conversion and optical signal processing .
- Application : Researchers explore 4H3MN for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photonic devices. Its unique properties contribute to enhanced device performance .
- Application : Scientists investigate derivatives of 4H3MN for their potential as antitumor agents, antimicrobial compounds, or other therapeutic targets. Rational modifications can enhance bioactivity.
- Application : Researchers study 4H3MN co-crystals to understand intermolecular hydrogen bonding and π–π interactions. These insights aid in designing novel materials with tailored properties .
- Application : By employing DFT (B3LYP/6-311++G(d,P)), researchers optimize the molecular geometry of 4H3MN. They analyze charge transfer properties, mulliken charges, and molecular electrostatic potentials .
Nonlinear Optical Materials
Organic Electronics and Photonics
Drug Design and Medicinal Chemistry
Materials Science and Crystal Engineering
Computational Chemistry and Quantum Mechanics
Optical Spectroscopy and Characterization
properties
IUPAC Name |
1-[(3-ethoxybenzoyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-3-16-9-6-4-5-8(7-9)10(15)13-14-11(17)12-2/h4-7H,3H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSVWUWCVQYTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NNC(=S)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethoxybenzoyl)-N-methylhydrazinecarbothioamide |
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